N-2-Butyl-N'-octyl ethylenediamine
Description
N-2-Butyl-N'-octyl ethylenediamine is a secondary amine derivative of ethylenediamine, characterized by a 2-butyl (C₄H₉) group attached to one nitrogen atom and an octyl (C₈H₁₇) group attached to the other nitrogen of the ethylenediamine backbone (H₂N–CH₂–CH₂–NH₂). Its molecular formula is C₁₄H₃₂N₂, with a molecular weight of 228.42 g/mol. This compound’s structure confers a balance of hydrophobicity (due to the long octyl chain) and moderate polarity (from the ethylenediamine core), making it suitable for applications such as surfactants, catalyst intermediates, or organic synthesis reagents .
Properties
Molecular Formula |
C14H32N2 |
|---|---|
Molecular Weight |
228.42 g/mol |
IUPAC Name |
N'-butan-2-yl-N-octylethane-1,2-diamine |
InChI |
InChI=1S/C14H32N2/c1-4-6-7-8-9-10-11-15-12-13-16-14(3)5-2/h14-16H,4-13H2,1-3H3 |
InChI Key |
WNKJUDIWDNLYGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNCCNC(C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Butyl-N’-octyl ethylenediamine typically involves the reaction of ethylenediamine with butyl and octyl halides. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrogen halide formed during the reaction. The reaction conditions usually include:
Temperature: 50-100°C
Solvent: Anhydrous ethanol or another suitable organic solvent
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of N-2-Butyl-N’-octyl ethylenediamine follows similar synthetic routes but with optimized conditions for higher yield and purity. The process involves continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
N-2-Butyl-N’-octyl ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or octyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, room temperature to 50°C.
Reduction: Lithium aluminum hydride; conditionsanhydrous ether, room temperature.
Substitution: Alkyl halides, acyl chlorides; conditionsorganic solvent, base (e.g., sodium hydroxide), room temperature to 50°C.
Major Products
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted ethylenediamine derivatives.
Scientific Research Applications
N-2-Butyl-N’-octyl ethylenediamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of N-2-Butyl-N’-octyl ethylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of biological pathways. The specific pathways involved depend on the application and the target molecule.
Comparison with Similar Compounds
Catalytic Activity
In hydrogenation/dehydrogenation catalysis, ethylenediamine-based complexes (e.g., compound N2 in ) show lower activity and selectivity compared to dioxime ligands. The bulky alkyl chains in this compound might further diminish catalytic efficiency but could improve stability in harsh conditions .
Polarity and Solubility
Ethylenediamine derivatives with alkyl substituents exhibit weak polarity shifts despite varying chain lengths. For example, this compound and N,N'-dioctyl ethylenediamine share similar polarities due to the screening effect of alkyl groups on the nitrogen lone pairs . However, the octyl chain in this compound enhances lipophilicity, making it more suitable for emulsification than shorter-chain analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
